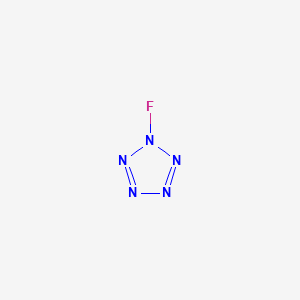
Fluoro-1H-pentazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluoro-1H-pentazole is a nitrogen-rich heterocyclic compound characterized by a five-membered ring structure composed entirely of nitrogen atoms, with one of the nitrogen atoms bonded to a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of fluoro-1H-pentazole typically involves the reaction of pentazole derivatives with fluorinating agents. One common method includes the use of fluorine gas or other fluorinating reagents under controlled conditions to introduce the fluorine atom into the pentazole ring. The reaction conditions often require low temperatures and inert atmospheres to prevent decomposition of the highly reactive intermediates.
Industrial Production Methods: Industrial production of this compound is challenging due to the compound’s instability and the need for precise control over reaction conditions. Current methods focus on small-scale synthesis in specialized laboratories, with ongoing research aimed at developing safer and more efficient production techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Fluoro-1H-pentazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or organolithium compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or hydrazines.
Wissenschaftliche Forschungsanwendungen
Fluoro-1H-pentazole has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other nitrogen-rich compounds and as a reagent in various organic transformations.
Biology: Research is ongoing to explore its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of novel therapeutic agents.
Industry: this compound is investigated for its potential use in high-energy materials, such as explosives and propellants, due to its high nitrogen content.
Wirkmechanismus
The mechanism by which fluoro-1H-pentazole exerts its effects involves interactions with molecular targets and pathways specific to its application. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. In materials science, its high nitrogen content contributes to its energetic properties, making it useful in the development of high-energy materials.
Vergleich Mit ähnlichen Verbindungen
Pentazole: The parent compound without the fluorine atom.
Azoles: A broader class of five-membered nitrogen-containing heterocycles, including imidazole and pyrazole.
Fluorinated Azoles: Compounds similar to fluoro-1H-pentazole but with different nitrogen and fluorine arrangements.
Uniqueness: this compound is unique due to its specific nitrogen-rich structure and the presence of a fluorine atom, which imparts distinct chemical and physical properties. Its high nitrogen content makes it particularly valuable in applications requiring high-energy materials, while the fluorine atom can influence its reactivity and stability.
Eigenschaften
CAS-Nummer |
652148-89-5 |
|---|---|
Molekularformel |
FN5 |
Molekulargewicht |
89.03 g/mol |
IUPAC-Name |
1-fluoropentazole |
InChI |
InChI=1S/FN5/c1-6-4-2-3-5-6 |
InChI-Schlüssel |
BFZSDUGZFYBTHS-UHFFFAOYSA-N |
Kanonische SMILES |
N1=NN(N=N1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


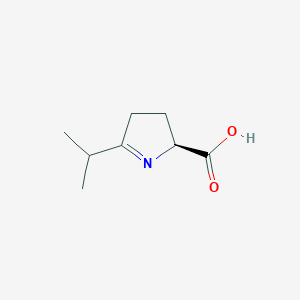
![methyl 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12531724.png)
![4-[3-(4-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine](/img/structure/B12531725.png)
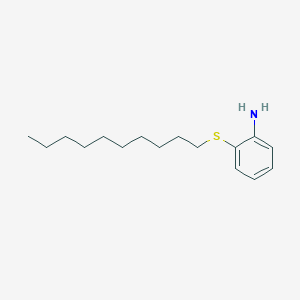
![5-Ethenyl-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B12531728.png)
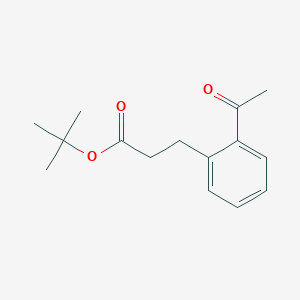
![1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-1-en-1-yl)benzene](/img/structure/B12531737.png)
![Butanoic acid, 2,3-dihydroxy-4-[(nitrophenyl)amino]-4-oxo-](/img/structure/B12531750.png)

![2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide](/img/structure/B12531769.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;ethanesulfonic acid](/img/structure/B12531777.png)
![Ethanone, 2-[4-[[(4S,5R)-4,5-bis(4-chlorophenyl)-2-[4-(1,1-dimethylethyl)-2-ethoxyphenyl]-4,5-dihydro-1H-imidazol-1-yl]carbonyl]-1-piperazinyl]-1-(4-morpholinyl)-](/img/structure/B12531784.png)
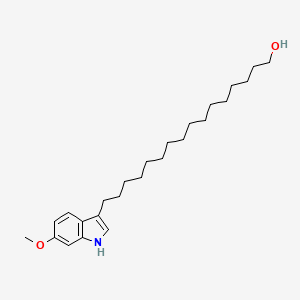
![4-{3-[3-(2,4,5-Trichlorophenoxy)propoxy]propoxy}benzaldehyde](/img/structure/B12531788.png)
